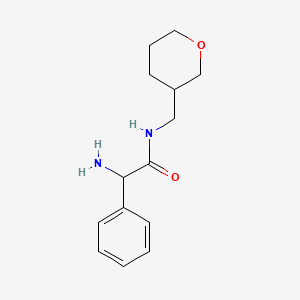
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide, also known as OXA or oxanamide, is a synthetic compound that has been widely used in scientific research. OXA belongs to the class of amides and has a molecular weight of 301.36 g/mol.
Mécanisme D'action
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide acts as a selective agonist for GABA-A receptors containing alpha-2 and alpha-3 subunits. These receptors are primarily located in the amygdala and hippocampus, regions of the brain involved in anxiety and stress responses. This compound binds to the benzodiazepine site on the receptor complex, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic effects in animal models and humans. It has also been shown to have sedative, anticonvulsant, and muscle relaxant effects. This compound has been found to increase the threshold for the induction of seizures in animal models and to reduce the severity and duration of seizures. In addition, this compound has been shown to enhance the effects of other GABAergic drugs such as benzodiazepines and barbiturates.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide has several advantages as a pharmacological tool for studying GABA receptors. It is highly selective for alpha-2 and alpha-3 subunit-containing GABA-A receptors, allowing for specific investigation of these receptors. This compound also has a long half-life, allowing for sustained effects and reducing the need for repeated dosing. However, this compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties and limit its use in certain experimental settings.
Orientations Futures
Future research on 2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide could focus on its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions. This compound could also be used in combination with other GABAergic drugs to enhance their effects and reduce side effects. Further investigation into the molecular mechanisms of this compound's action could lead to the development of novel drugs targeting GABA receptors. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to the optimization of dosing regimens and the development of more effective formulations.
Méthodes De Synthèse
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide can be synthesized through a multi-step process involving the reaction of 3-bromo-1-propanol with N-phenylacetyl glycine followed by reduction with lithium aluminum hydride. The resulting product is then treated with oxalyl chloride and subsequently with ammonia to yield this compound. The purity of this compound can be increased through recrystallization using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide has been extensively used in scientific research as a pharmacological tool to study the role of GABA receptors in the central nervous system. This compound acts as a selective agonist for GABA-A receptors containing alpha-2 and alpha-3 subunits, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and anxiolytic effects.
Propriétés
IUPAC Name |
2-amino-N-(oxan-3-ylmethyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13(12-6-2-1-3-7-12)14(17)16-9-11-5-4-8-18-10-11/h1-3,6-7,11,13H,4-5,8-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAZUIVJHQOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)


![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
